molecular formula C40H36N2O4 B11828496 (S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid

(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid

Cat. No.: B11828496
M. Wt: 608.7 g/mol
InChI Key: JBZQJCCUIWTFIF-BHVANESWSA-N
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Description

(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural components, including the fluorenyl group, diphenylmethyl group, and a butanoic acid backbone. Its stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Fluorenyl Group: The fluorenyl group is introduced through a Friedel-Crafts acylation reaction, where fluorenone is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Amidation Reaction: The fluorenyl group is then coupled with a propanoic acid derivative through an amidation reaction, forming the fluorenylpropanamide intermediate.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction, where a diphenylmethyl halide reacts with the amine group of the intermediate.

    Final Coupling and Oxidation: The final step involves coupling the intermediate with a butanoic acid derivative, followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.

    (S)-3-(9H-Fluoren-9-yl)methoxycarbonylamino-3-(p-tolyl)propanoic acid: A structurally similar compound with a different functional group arrangement.

Uniqueness

(S)-2-(3-(9H-Fluoren-9-yl)propanamido)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C40H36N2O4

Molecular Weight

608.7 g/mol

IUPAC Name

(2S)-2-[3-(9H-fluoren-9-yl)propanoylamino]-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C40H36N2O4/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-38(44)26-36(39(45)46)41-37(43)25-24-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,43)(H,42,44)(H,45,46)/t36-/m0/s1

InChI Key

JBZQJCCUIWTFIF-BHVANESWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)CCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)CCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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